![molecular formula C9H10N2O5S B1279413 2-[(4-Sulfamoylphenyl)formamido]acetic acid CAS No. 143288-21-5](/img/structure/B1279413.png)
2-[(4-Sulfamoylphenyl)formamido]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Sulfamoylphenyl)formamido]acetic acid is a sulfonamide derivative. It has a molecular formula of C9H10N2O5S and a molecular weight of 258.25 g/mol .
Molecular Structure Analysis
The linear formula of 2-[(4-Sulfamoylphenyl)formamido]acetic acid is C8H9NO4S .Physical And Chemical Properties Analysis
2-[(4-Sulfamoylphenyl)formamido]acetic acid is a solid at room temperature .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
- The compound is used in the synthesis of various heterocyclic compounds. For instance, it is involved in the creation of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids, as reported by López et al. (2000) in their study on new synthesis methods for these compounds (López et al., 2000).
Antimicrobial Properties
- Research by Sharshira and Hamada (2012) highlights the role of compounds derived from 2-[(4-Sulfamoylphenyl)formamido]acetic acid in producing antimicrobial agents. They found that derivatives of this compound exhibited a moderate degree of potent antimicrobial activity (Sharshira & Hamada, 2012).
Synthesis of Derivatives for Disaccharides
- Wyss and Kiss (1975) reported the synthesis of derivatives of benzyl 2-[1-(benzyloxy)formamido]-2-deoxy-α-D-glucopyranoside, which are used as starting materials for disaccharides. This process indicates the compound's utility in complex carbohydrate synthesis (Wyss & Kiss, 1975).
Fluorescence Studies and Binding with Proteins
- Meng et al. (2012) utilized derivatives of 2-[(4-Sulfamoylphenyl)formamido]acetic acid for fluorescence studies and investigated their binding interactions with bovine serum albumin. This research provides insights into the biochemistry of protein-ligand interactions (Meng et al., 2012).
Biochemical Metabolism Studies
- Boyland and Manson (1966) explored the metabolism of aromatic amines and found that 2-Formamido-1-naphthyl hydrogen sulphate, a derivative of 2-[(4-Sulfamoylphenyl)formamido]acetic acid, is a metabolite of 2-naphthylamine. This study is crucial for understanding the biochemical pathways of similar compounds (Boyland & Manson, 1966).
Synthesis of Analgesic and Anti-inflammatory Compounds
- Gein et al. (2018) conducted a study where they synthesized compounds with analgesic and anti-inflammatory activities using 2-[(4-Sulfamoylphenyl)formamido]acetic acid derivatives, demonstrating its potential in pharmaceutical applications (Gein et al., 2018).
Photolytic Decomposition Studies
- Research by Davis, Wells, and Taylor (1979) on the photolytic decomposition of indapamide, a drug, led to the formation of several products, including 1-(N-formamido)-2-methylindoline, indicating the compound's role in photochemical reactions (Davis, Wells, & Taylor, 1979).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(4-sulfamoylbenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)(H2,10,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFOOXBQBNWTDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440429 |
Source


|
| Record name | 2-[(4-sulfamoylphenyl)formamido]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Sulfamoylphenyl)formamido]acetic acid | |
CAS RN |
143288-21-5 |
Source


|
| Record name | 2-[(4-sulfamoylphenyl)formamido]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

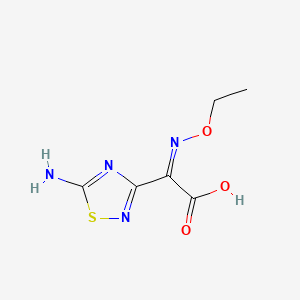
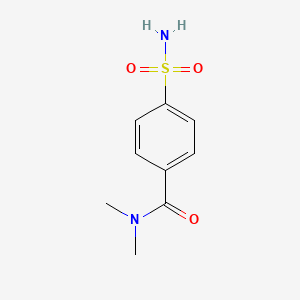
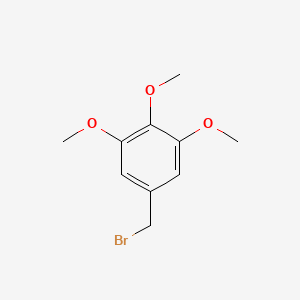
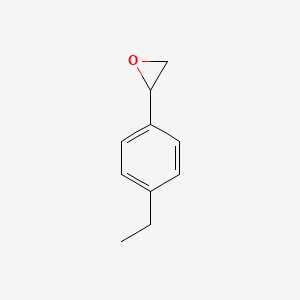
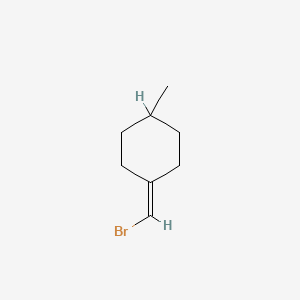
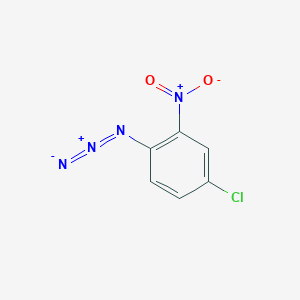

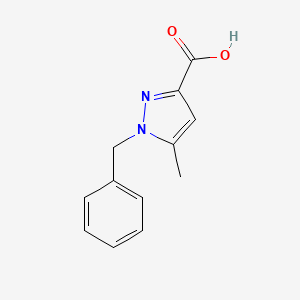
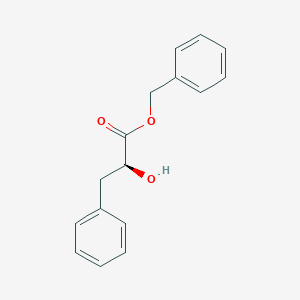
![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)
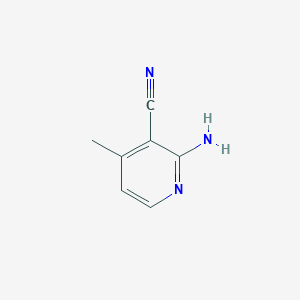
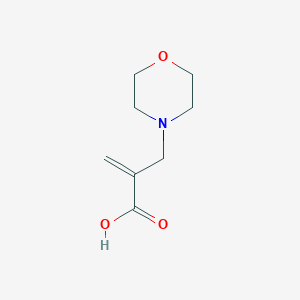
![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)
